Cas no 130272-39-8 (Guanosine5'-(trihydrogen diphosphate), P'-a-D-arabinopyranosyl ester)

130272-39-8 structure
Nome del prodotto:Guanosine5'-(trihydrogen diphosphate), P'-a-D-arabinopyranosyl ester
Guanosine5'-(trihydrogen diphosphate), P'-a-D-arabinopyranosyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Guanosine5'-(trihydrogen diphosphate), P'-a-D-arabinopyranosyl ester
- [[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate
- guanidine diphosphate-arabinopyranose
- [(2R,3S,4R,5R)-5-(2-amino-6-oxo-3,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl (2R,3S,4R,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl dihydrogen diphosphate (non-preferred name)
- Gdp-ara
- Gdp-arabinopyranose
- Gdp-D-arabinopyranoside
- Guanosine 5'-(trihydrogen diphosphate), P-alpha-D-arabinopyranosyl ester
- 130272-39-8
- [[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate
- DTXSID40156434
-
- Inchi: InChI=1S/C15H23N5O15P2/c16-15-18-11-6(12(26)19-15)17-3-20(11)13-9(24)8(23)5(33-13)2-32-36(27,28)35-37(29,30)34-14-10(25)7(22)4(21)1-31-14/h3-5,7-10,13-14,21-25H,1-2H2,(H,27,28)(H,29,30)(H3,16,18,19,26)/t4-,5-,7-,8-,9-,10+,13-,14-/m1/s1
- Chiave InChI: YMGVYRGWAJJYOU-AUAPHEICSA-N
- Sorrisi: NC1=NC(=O)C2=C(N([C@@H]3O[C@H](COP(OP(O[C@H]4OC[C@@H](O)[C@@H](O)[C@@H]4O)(O)=O)(O)=O)[C@@H](O)[C@H]3O)C=N2)N1
Proprietà calcolate
- Massa esatta: 575.067
- Massa monoisotopica: 575.067
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 9
- Conta accettatore di obbligazioni idrogeno: 16
- Conta atomi pesanti: 37
- Conta legami ruotabili: 8
- Complessità: 1010
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -6.2
- Superficie polare topologica: 307Ų
Proprietà sperimentali
- Densità: 2.53
- Punto di ebollizione: 1024.7°Cat760mmHg
- Punto di infiammabilità: 573.5°C
- Indice di rifrazione: 1.898
- PSA: 332.10000
- LogP: -3.64700
Guanosine5'-(trihydrogen diphosphate), P'-a-D-arabinopyranosyl ester Letteratura correlata
-
2. Book reviews
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
130272-39-8 (Guanosine5'-(trihydrogen diphosphate), P'-a-D-arabinopyranosyl ester) Prodotti correlati
- 132-06-9(Inosine5'-(tetrahydrogen triphosphate))
- 102783-33-5(Guanosine5'-(pentahydrogen tetraphosphate), P'''®5'-ester with guanosine, tetraammonium salt (9CI))
- 2171348-17-5(2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidooxy}-3-methoxypropanoic acid)
- 2171265-89-5((2S)-4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-2-hydroxybutanoic acid)
- 871921-35-6([(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(6-methoxynaphthalen-2-yl)prop-2-enoate)
- 887220-15-7(2-(4-chlorophenoxy)-N-{2-4-(2-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}acetamide)
- 1807003-68-4(Methyl 2-chloro-3-chloromethyl-5-cyanophenylacetate)
- 2418595-02-3(2-Fluoro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide)
- 2639424-83-0(2-(3-phenylazetidin-3-yl)oxyacetic acid)
- 867130-32-3(2-(3,4-dimethyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
